molecular formula C16H31NOS B039023 Pirotiodecane CAS No. 113855-10-0

Pirotiodecane

Cat. No. B039023
M. Wt: 285.5 g/mol
InChI Key: VDPRSOCKHVPZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirotiodecane is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the family of polycyclic aromatic hydrocarbons and is a colorless, crystalline solid. Pirotiodecane has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further research.

Mechanism Of Action

The mechanism of action of pirotiodecane is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including the aryl hydrocarbon receptor and the estrogen receptor. It has also been found to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Biochemical And Physiological Effects

Pirotiodecane has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been studied for its potential as a therapeutic agent for various inflammatory diseases. It has also been found to have anti-cancer properties and has been studied for its potential as a cancer treatment. Additionally, pirotiodecane has been found to affect various physiological processes, including metabolism and immune function.

Advantages And Limitations For Lab Experiments

One of the main advantages of pirotiodecane for lab experiments is its relatively easy synthesis. It is also a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of pirotiodecane is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on pirotiodecane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is its potential as a pollutant and its impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of pirotiodecane and its effects on various physiological processes.

Synthesis Methods

Pirotiodecane can be synthesized through a variety of methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or alkyl halide to form a substituted arene. Both of these methods have been used successfully to synthesize pirotiodecane.

Scientific Research Applications

Pirotiodecane has been studied extensively for its potential applications in various fields, including materials science, environmental science, and biomedical research. In materials science, pirotiodecane has been used as a precursor for the synthesis of various polymers and other materials. In environmental science, pirotiodecane has been studied for its potential as a pollutant and its impact on the environment. In biomedical research, pirotiodecane has been studied for its potential as a therapeutic agent and its effects on various physiological processes.

properties

CAS RN

113855-10-0

Product Name

Pirotiodecane

Molecular Formula

C16H31NOS

Molecular Weight

285.5 g/mol

IUPAC Name

1-(2-decylsulfanylethyl)pyrrolidin-2-one

InChI

InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3

InChI Key

VDPRSOCKHVPZRS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCSCCN1CCCC1=O

Canonical SMILES

CCCCCCCCCCSCCN1CCCC1=O

Other CAS RN

113855-10-0

synonyms

1-(2-(decylthio)ethyl)azacyclopentane-2-one
HPE 101
HPE-101
pirotiodecane

Origin of Product

United States

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